PI3Kδ Inhibition: Cellular Potency Differentiation from SW30 and Pan-PI3K Inhibitors
In a cell-based assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (pS473) in Ri-1 cells, 2-(2,5-Dimethylfuran-3-yl)piperidine demonstrated an IC50 of 374 nM [1]. In contrast, the commercially available PI3Kδ inhibitor SW30 exhibits an IC50 of 85000 nM (85 µM) against PI3Kα in an enzymatic assay, with a reported PI3Kδ IC50 of 7 nM but significantly lower cellular activity (EC50 = 16 nM) [2]. The target compound's sub-micromolar cellular potency against PI3Kδ-mediated signaling represents a distinct activity profile suitable for cellular pathway interrogation, whereas SW30's selectivity profile and high enzymatic potency are tailored for different experimental contexts.
| Evidence Dimension | Cellular inhibition of PI3Kδ signaling (pAKT) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | SW30 (PI3Kδ Inhibitor, Calbiochem): PI3Kα IC50 = 85000 nM, PI3Kδ EC50 (cellular) = 16 nM |
| Quantified Difference | Target compound shows > 200-fold higher potency than SW30's PI3Kα inhibition, and a distinct cellular activity profile compared to SW30's PI3Kδ EC50. |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay [1]; SW30 data from enzymatic and cell-based assays [2]. |
Why This Matters
This quantitative cellular activity data provides a clear rationale for selecting this compound for functional studies in PI3Kδ-dependent cellular models, particularly where enzymatic inhibitors like SW30 show limited cellular efficacy.
- [1] BindingDB BDBM50394897 (ChEMBL2165498). Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. IC50 = 374 nM. View Source
- [2] SW30 (PI3Kdelta Inhibitor, Calbiochem) Product Datasheet. IC50 values for PI3K isoforms: δ = 7 nM, α = 85000 nM; Cellular EC50 for PI3Kδ = 16 nM. View Source
